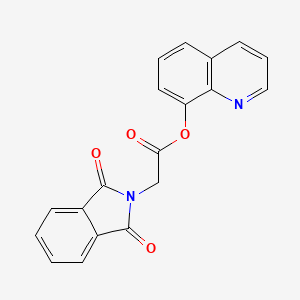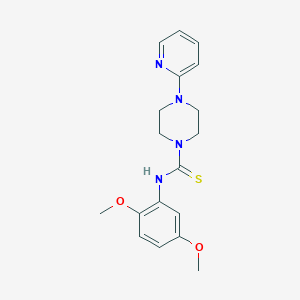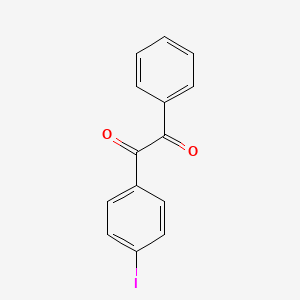![molecular formula C16H11N5OS B10866480 {4-(2-hydroxyphenyl)-6-[(E)-2-(thiophen-2-yl)ethenyl]-1,3,5-triazin-2-yl}cyanamide](/img/structure/B10866480.png)
{4-(2-hydroxyphenyl)-6-[(E)-2-(thiophen-2-yl)ethenyl]-1,3,5-triazin-2-yl}cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-(2-HYDROXYPHENYL)-6-[2-(2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}CYANAMIDE is a complex organic compound that features a triazine ring substituted with a hydroxyphenyl group, a thienylvinyl group, and a cyanamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-(2-HYDROXYPHENYL)-6-[2-(2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}CYANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and aniline derivatives.
Substitution Reactions: The hydroxyphenyl and thienylvinyl groups are introduced through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure the correct substitution pattern.
Introduction of the Cyanamide Group: The cyanamide group is introduced in the final step, typically through a nucleophilic substitution reaction using cyanamide or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-(2-HYDROXYPHENYL)-6-[2-(2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}CYANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The cyanamide group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Catalysts such as palladium on carbon or copper(I) iodide are often employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted triazine derivatives.
Aplicaciones Científicas De Investigación
N-{4-(2-HYDROXYPHENYL)-6-[2-(2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}CYANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-{4-(2-HYDROXYPHENYL)-6-[2-(2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}CYANAMIDE involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the cyanamide group can act as a nucleophile in various biochemical pathways. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in scientific research.
Comparación Con Compuestos Similares
Similar Compounds
- **N-{4-(2-HYDROXYPHENYL)-6-[2-(2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}AMINE
- **N-{4-(2-HYDROXYPHENYL)-6-[2-(2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}THIOUREA
Uniqueness
N-{4-(2-HYDROXYPHENYL)-6-[2-(2-THIENYL)VINYL]-1,3,5-TRIAZIN-2-YL}CYANAMIDE is unique due to the presence of the cyanamide group, which imparts distinct reactivity and potential for diverse applications. The combination of hydroxyphenyl and thienylvinyl groups further enhances its versatility and makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C16H11N5OS |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
[4-(2-hydroxyphenyl)-6-[(E)-2-thiophen-2-ylethenyl]-1,3,5-triazin-2-yl]cyanamide |
InChI |
InChI=1S/C16H11N5OS/c17-10-18-16-20-14(8-7-11-4-3-9-23-11)19-15(21-16)12-5-1-2-6-13(12)22/h1-9,22H,(H,18,19,20,21)/b8-7+ |
Clave InChI |
BVOFGHLBJNVNMO-BQYQJAHWSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C2=NC(=NC(=N2)/C=C/C3=CC=CS3)NC#N)O |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC(=NC(=N2)C=CC3=CC=CS3)NC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![14-(2-Furyl)-2-methyl-14H-benzo[5,6]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10866402.png)

![N-[5-(3,4-Dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-methoxy-acetamide](/img/structure/B10866421.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10866426.png)
![9-Tert-butyl-2-[(2,6-dimethylphenoxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10866429.png)


![(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one](/img/structure/B10866450.png)
![N'-{(3Z)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10866453.png)
![2-{4-[(2,4-dichlorophenyl)carbamothioyl]piperazin-1-yl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B10866455.png)

![2-Methyl-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B10866465.png)
![methyl [(4E)-4-{1-[(4-methoxyphenyl)amino]propylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10866489.png)
![3-phenyl-10-propyl-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B10866493.png)
